molecular formula C28H22O7 B1680926 Scirpusin A CAS No. 69297-51-4

Scirpusin A

Cat. No.: B1680926
CAS No.: 69297-51-4
M. Wt: 470.5 g/mol
InChI Key: VJVQHVVOEFJLIO-DAFODLJHSA-N
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Description

Scirpusin A is a naturally occurring stilbene dimer derived from plants such as Cyperus rotundus and Caragana rosea. Structurally, it is composed of two piceatannol (3,3',4,5'-tetrahydroxy-trans-stilbene) units linked via a dihydrofuran ring . It exhibits diverse bioactivities, including anti-HIV, anti-obesity, neuroprotective effects, and inhibition of amyloid-β (Aβ) aggregation, making it a promising candidate for therapeutic applications . Notably, it demonstrates potent anti-HIV activity with an IC50 of 4.77 µM and inhibits Aβ aggregation (IC50 = 0.7 ± 0.3 µM) . Its content in Scirpus yagara is notably high (0.017% yield), enhancing its viability for extraction .

Properties

CAS No.

69297-51-4

Molecular Formula

C28H22O7

Molecular Weight

470.5 g/mol

IUPAC Name

4-[3-(3,5-dihydroxyphenyl)-6-hydroxy-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol

InChI

InChI=1S/C28H22O7/c29-19-6-2-15(3-7-19)1-4-16-9-22(32)14-25-26(16)27(18-10-20(30)13-21(31)11-18)28(35-25)17-5-8-23(33)24(34)12-17/h1-14,27-34H/b4-1+

InChI Key

VJVQHVVOEFJLIO-DAFODLJHSA-N

SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Scirpusin A;  Scirpusin-A; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Scirpusin B

Scirpusin B, a dihydrofuran-linked dimer of piceatannol, differs from Scirpusin A by the presence of an additional hydroxyl group on its phenyl ring . This structural variation influences bioactivity:

  • Anti-HIV Activity : Scirpusin B (IC50 = 1.33 µM) is ~3.6-fold more potent than this compound (IC50 = 4.77 µM) .
  • AChE Inhibition: Scirpusin B (IC50 = 62.9 µM) exhibits 4-fold greater acetylcholinesterase (AChE) inhibitory activity than piceatannol (IC50 = 258.9 µM) .
  • Aβ Aggregation: Scirpusin B (IC50 = 0.63 µM) is less effective than piceatannol (IC50 = 0.34 µM) but comparable to this compound .
  • Molecular Docking: Scirpusin B forms three hydrogen bonds with AChE (vs. two for piceatannol) and stabilizes Aβ1-42 via hydrophobic interactions with Val18, suggesting stronger target binding .

Piceatannol

Piceatannol, a hydroxylated resveratrol analog and monomeric precursor to this compound/B, shows distinct pharmacological profiles:

  • Aβ Aggregation Inhibition : Superior to Scirpusin B (IC50 = 0.34 µM vs. 0.63 µM) .
  • Neuroprotection: Both piceatannol and Scirpusin B enhance SH-SY5Y cell viability against Aβ25-35 toxicity, but piceatannol is more efficacious in reducing oxidative stress .

Resveratrol

Resveratrol, the parent compound of piceatannol, has lower bioactivity due to fewer hydroxyl groups:

  • Aβ Aggregation : Resveratrol (IC50 > 10 µM) is significantly less potent than this compound (0.7 µM) or ε-viniferin glucoside (0.2 µM) .
  • Anti-Obesity: this compound and B in Cyperus rotundus extracts show superior anti-adipogenic effects compared to resveratrol, reducing visceral fat and normalizing lipid profiles in clinical studies .

ε-Viniferin Glucoside

This resveratrol dimer, though structurally distinct from this compound, shares Aβ aggregation inhibition properties:

  • Potency : ε-Viniferin glucoside (IC50 = 0.2 ± 0.3 µM) is ~3.5-fold more active than this compound (0.7 ± 0.3 µM) .
  • Bioavailability : Both compounds face challenges due to high molecular weight and polarity, limiting therapeutic utility .

Comparative Data Tables

Table 1: Bioactivity Profiles

Compound Anti-HIV IC50 (µM) AChE Inhibition IC50 (µM) Aβ Aggregation IC50 (µM) Key Source
This compound 4.77 N/A 0.7 ± 0.3 Scirpus yagara
Scirpusin B 1.33 62.9 0.63 Passiflora edulis
Piceatannol N/A 258.9 0.34 Caragana rosea
Resveratrol >10 >500 >10 Grapes, wines
ε-Viniferin glucoside N/A N/A 0.2 ± 0.3 Grape stems

Table 2: Structural and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight Hydroxyl Groups Bioavailability Challenges
This compound C28H22O8 486.47 6 High polarity, low absorption
Scirpusin B C28H22O9 502.47 7 Similar to this compound
Piceatannol C14H12O4 244.24 4 Moderate absorption
Resveratrol C14H12O3 228.25 3 Rapid metabolism

Key Research Findings and Implications

  • Structural-Activity Relationship: Additional hydroxyl groups in Scirpusin B enhance AChE inhibition but reduce Aβ aggregation potency compared to piceatannol .
  • Multi-Target Potential: Dimeric stilbenes (this compound/B) exhibit broader therapeutic profiles than monomers (resveratrol, piceatannol) .
  • Clinical Relevance: Standardized extracts like Cirpusins® (containing 6% this compound/B and piceatannol) demonstrate anti-obesity efficacy in human trials, with BioPerine® enhancing bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scirpusin A
Reactant of Route 2
Scirpusin A

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